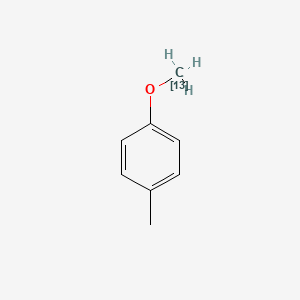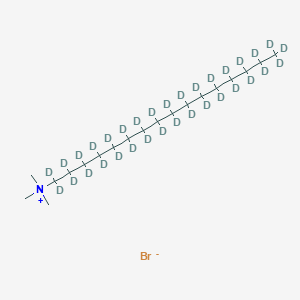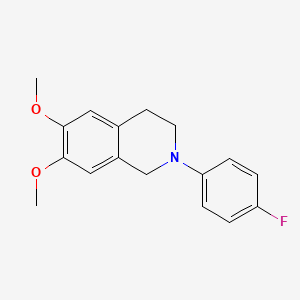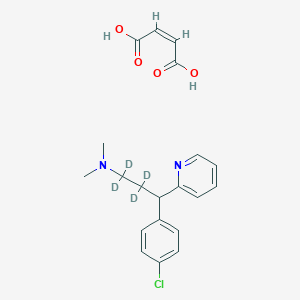
Chlorpheniramine-d4 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpheniramine-d4 Maleate Salt is a deuterated form of Chlorpheniramine Maleate, an antihistamine commonly used to treat allergic reactions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine-d4 Maleate Salt involves several steps:
Starting Materials: The synthesis begins with p-chlorobenzonitrile and 2-bromopyridine.
Intermediate Formation: These react under the action of sodium amide to form an intermediate.
Further Reaction: The intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride to form another intermediate.
Final Product: This intermediate undergoes a salt reaction in absolute ethanol to yield Chlorpheniramine Maleate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using acid-base properties. This method ensures high purity (over 99%) and high yield (approximately 160%) without the use of heavy metal catalysts, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine-d4 Maleate Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Chlorpheniramine-d4 Maleate Salt has a wide range of applications in scientific research:
Mechanism of Action
Chlorpheniramine-d4 Maleate Salt exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, providing temporary relief from allergic symptoms such as itching, vasodilation, and capillary leakage. The molecular targets include the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects but similar efficacy in treating allergic reactions.
Loratadine: Another second-generation antihistamine known for its long-lasting effects and minimal sedation.
Uniqueness
Chlorpheniramine-d4 Maleate Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. This labeling allows for precise tracking and analysis in biological systems, providing valuable insights into the metabolism and distribution of Chlorpheniramine .
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChI Key |
DBAKFASWICGISY-KUHGFLGISA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


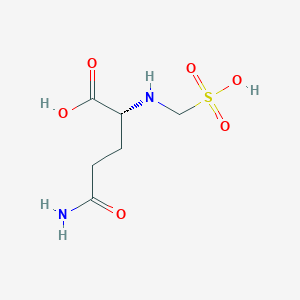
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)




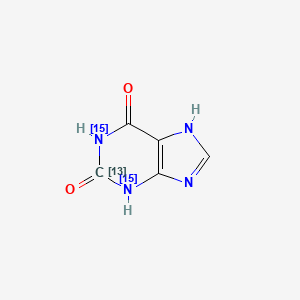
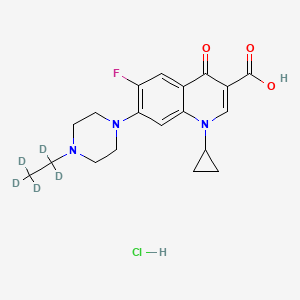
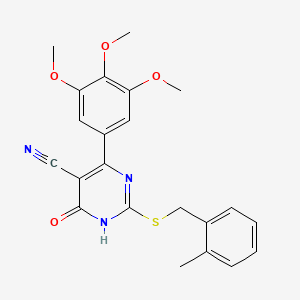
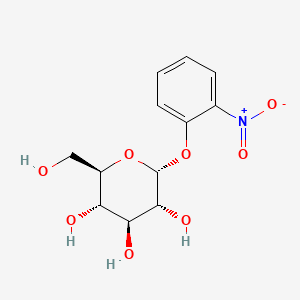
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
